4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide 4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC14532208
InChI: InChI=1S/C21H19FN2O5S/c1-28-18-10-7-16(8-11-18)24-30(26,27)20-13-17(9-12-19(20)29-2)23-21(25)14-3-5-15(22)6-4-14/h3-13,24H,1-2H3,(H,23,25)
SMILES:
Molecular Formula: C21H19FN2O5S
Molecular Weight: 430.5 g/mol

4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide

CAS No.:

Cat. No.: VC14532208

Molecular Formula: C21H19FN2O5S

Molecular Weight: 430.5 g/mol

* For research use only. Not for human or veterinary use.

4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide -

Specification

Molecular Formula C21H19FN2O5S
Molecular Weight 430.5 g/mol
IUPAC Name 4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide
Standard InChI InChI=1S/C21H19FN2O5S/c1-28-18-10-7-16(8-11-18)24-30(26,27)20-13-17(9-12-19(20)29-2)23-21(25)14-3-5-15(22)6-4-14/h3-13,24H,1-2H3,(H,23,25)
Standard InChI Key WSZIQTVENBULME-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OC

Introduction

Chemical Identity and Structural Features

4-Fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide (C₂₁H₁₉FN₂O₅S) is characterized by a benzamide core substituted with fluorine and methoxy groups, coupled with a sulfonamide-linked 4-methoxyphenyl moiety. Its IUPAC name reflects this arrangement, while its canonical SMILES string (COC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OC) encodes the spatial connectivity of functional groups.

Physical and Chemical Properties

PropertyValue
Molecular FormulaC₂₁H₁₉FN₂O₅S
Molecular Weight430.5 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCOC1=CC=C(C=C1)NS(=O)(=O)C2=C(C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)OC
Topological Polar Surface Area112 Ų (estimated)

The compound’s fluorobenzamide segment enhances lipophilicity, while the sulfonamide group contributes to hydrogen-bonding capacity, critical for target engagement .

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The synthesis involves sequential functionalization:

  • Sulfonation: Reacting 4-methoxyaniline with chlorosulfonic acid yields the intermediate sulfonyl chloride.

  • Amidation: Coupling the sulfonamide intermediate with 4-fluoro-3-methoxybenzoic acid via carbodiimide-mediated amidation.

  • Purification: Chromatographic techniques isolate the product, with yields optimized to ~65% under reflux conditions .

Industrial Considerations

Large-scale production employs continuous flow reactors to enhance reaction control and reduce byproducts. Green chemistry principles, such as solvent recycling and catalytic reagents, minimize waste .

Comparison with Structural Analogs

CompoundStructural FeaturesBiological Activity
2-Fluoro-N-(pyrazinyl)benzamidePyrazine ring substitutionAntimicrobial (MIC = 8 μg/mL)
N-(4-Sulfamoylphenyl)acetamideSimplified sulfonamideWeak COX-2 inhibition (IC₅₀ > 20 μM)

The dual benzamide-sulfonamide architecture of 4-fluoro-N-[4-methoxy-3-[(4-methoxyphenyl)sulfamoyl]phenyl]benzamide confers broader target specificity compared to simpler analogs .

Challenges and Future Directions

Current limitations include poor aqueous solubility (logP = 3.8) and undefined pharmacokinetics. Structural modifications, such as PEGylation or prodrug formulations, may enhance bioavailability. Further in vivo efficacy and toxicity studies are warranted to advance therapeutic potential .

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